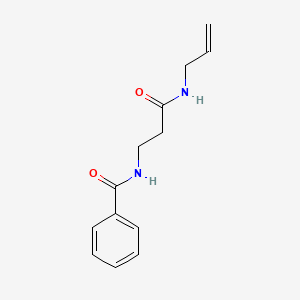
3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide, also known as DCPCBS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, DCPCBS has been found to have unique properties that make it suitable for a range of research applications beyond its traditional use as a drug. In
Applications De Recherche Scientifique
3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide has been found to have a range of scientific research applications, including as a tool for studying ion channels and transporters, as well as for investigating the role of sulfonamides in biological systems. This compound has been shown to selectively inhibit a specific type of ion channel called the acid-sensing ion channel (ASIC), which has implications for pain management and neurological disorders. Additionally, this compound has been used to study the transport of amino acids across cell membranes, which has implications for metabolic disorders and cancer research.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide involves its interaction with the ASIC ion channel, which is found in sensory neurons and is involved in pain sensation. This compound binds to a specific site on the ion channel and inhibits its activity, which reduces the transmission of pain signals. Additionally, this compound has been shown to inhibit the transport of amino acids across cell membranes by binding to specific transporters and blocking their activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of pain sensation, the modulation of ion channel activity, and the inhibition of amino acid transport. These effects have implications for the treatment of pain, neurological disorders, metabolic disorders, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide in lab experiments is its selectivity for the ASIC ion channel, which allows for precise manipulation of pain sensation. Additionally, this compound has a well-characterized mechanism of action and has been extensively studied, making it a reliable tool for scientific research. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide, including the development of new analogs with improved selectivity and potency, the investigation of its effects on other ion channels and transporters, and the exploration of its potential as a therapeutic agent for pain and neurological disorders. Additionally, this compound may have applications in the development of new drugs for cancer and metabolic disorders. Further research is needed to fully understand the potential of this compound for scientific research and therapeutic applications.
Méthodes De Synthèse
3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-chloro-4-nitroaniline with 3-chloropyridine-4-amine in the presence of a reducing agent such as iron powder. The resulting product is then treated with benzenesulfonyl chloride to obtain this compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O2S/c12-8-2-1-7(5-9(8)13)19(17,18)16-11-3-4-15-6-10(11)14/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGHMYTFYRIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=NC=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)



![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)
![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)